3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid
Description
This compound is a 1,2,4-triazole derivative featuring a propanoic acid backbone substituted with an ethyl group at position 3 of the triazole ring and a 4-isopropylphenyl group at position 1 (Fig. 1). Its molecular formula is C₁₇H₂₁N₃O₂ (molecular weight: 299.37 g/mol).
Properties
IUPAC Name |
3-[5-ethyl-2-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-14-17-15(9-10-16(20)21)19(18-14)13-7-5-12(6-8-13)11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQUELZWZTXGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)CCC(=O)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a carboxylation reaction, where a carboxyl group is introduced to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophilic substitution products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₁N₃O₂
- Molecular Weight : 287.36 g/mol
- CAS Number : 1142202-64-9
- Boiling Point : Approximately 494.5 °C
- Density : 1.17 g/cm³
The presence of the triazole ring is significant as it is associated with a wide range of biological activities, making this compound a candidate for further pharmacological studies.
Compounds containing triazole rings are known for their diverse biological activities, including:
- Antifungal Properties : Triazoles are widely recognized for their effectiveness against fungal infections.
- Antimicrobial Activity : The compound may exhibit potential against various bacterial strains.
- Anti-inflammatory Effects : Research suggests that triazole derivatives can modulate inflammatory pathways.
The specific pharmacological mechanisms of 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid require extensive investigation to elucidate its exact roles and therapeutic potentials.
Synthesis and Reaction Pathways
The synthesis of this compound can be approached through various chemical methods, emphasizing the optimization of reaction conditions such as temperature, solvent choice, and reagent ratios to maximize yield and purity. The reaction pathways can be tailored depending on the substituents on the triazole ring and the propanoic acid group.
Medicinal Chemistry
This compound holds promise in drug development due to its structural features that allow for modifications aimed at enhancing biological activity. The following applications have been identified:
- Drug Design : As a lead compound for developing new antifungal or antibacterial agents.
- Pharmacodynamics Studies : Understanding how the compound interacts with biological systems.
- Pharmacokinetics Research : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Studies
Similar compounds can provide insights into the unique properties of 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid. A comparison table of structurally related compounds is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid | Structure | Contains an amino group enhancing biological activity |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | Structure | Exhibits potent antifungal properties |
| 3-(3-Ethylindazolyl)propanoic acid | Structure | May have different biological activities due to indazole substitution |
The unique combination of substituents on the triazole ring and propanoic acid group in this compound may confer distinct pharmacological properties compared to these similar compounds.
Mechanism of Action
The mechanism of action of 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The isopropylphenyl group can enhance the compound’s binding affinity to its targets, while the propanoic acid moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic Acid
- Molecular Formula : C₅H₆BrN₃O₂
- Molecular Weight : 220.03 g/mol
- Key Features : A bromine atom at position 3 of the triazole ring increases electrophilicity, making it a reactive intermediate for cross-coupling reactions. The absence of aromatic substituents reduces steric hindrance compared to the target compound .
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2-methylpropanoic Acid
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 183.21 g/mol
- Key Features: A methyl group on the propanoic acid chain and an ethyl group on the triazole ring introduce conformational rigidity. The smaller size of this compound may enhance solubility but reduce target specificity .
Oxadiazole Derivatives
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Molecular Formula : C₁₃H₁₄N₂O₄
- Molecular Weight : 262.26 g/mol
- Key Features : Replacement of the triazole ring with an oxadiazole alters electronic properties (e.g., dipole moments). The 4-ethoxyphenyl group provides moderate hydrophobicity (XLogP3 = 1.9), comparable to the isopropylphenyl group in the target compound .
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Substituent (Position) | XLogP3 | Hydrogen Bond Donors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | Ethyl (3), 4-isopropylphenyl (1) | ~2.5* | 1 | 6 |
| 3-(3-Bromo-triazolyl)propanoic Acid | Bromo (3) | 0.7 | 1 | 3 |
| 3-(4-Ethoxyphenyl-oxadiazolyl)propanoic Acid | 4-Ethoxyphenyl (3) | 1.9 | 1 | 6 |
*Estimated based on analogous structures .
- Synthetic Utility : Brominated analogs (e.g., Compound A) serve as intermediates for Suzuki-Miyaura couplings, whereas the target compound’s bulky substituents may limit reactivity in such reactions .
Biological Activity
3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the triazole ring and the isopropylphenyl group, suggest possible interactions with various biological targets.
- Molecular Formula : C₁₆H₂₁N₃O₂
- Molecular Weight : 287.36 g/mol
- CAS Number : 1142202-64-9
The biological activity of 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The triazole ring can modulate enzyme activity by acting as a ligand for various targets, while the isopropylphenyl group enhances binding affinity and specificity. The propanoic acid moiety contributes to the compound's solubility and bioavailability, which are critical for its pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Triazoles are known to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungal cell membranes.
- Antibacterial Activity : Some studies have reported that triazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.
Anticancer Potential
The anticancer properties of 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid have been explored through various in vitro studies:
- Kinase Inhibition : Similar triazole derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study on Antifungal Activity
A study published in Medicinal Chemistry demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The compound was found to disrupt fungal cell membrane integrity through inhibition of ergosterol synthesis .
Study on Anticancer Activity
In a recent investigation published in European Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their anticancer effects against various cancer cell lines. The findings indicated that compounds similar to 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid demonstrated significant cytotoxicity against breast cancer cells (MCF7) and lung cancer cells (A549), with IC50 values in the micromolar range .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[3-ethyl-1-(4-isopropylphenyl)-1H-1,2,4-triazol-5-yl]propanoic acid?
Methodological Answer:
- Microwave-assisted synthesis is effective for triazole derivatives, reducing reaction time and improving yield. For example, microwave irradiation can facilitate cyclization steps in triazole formation (e.g., Fig. 23 in ).
- Thioacetate intermediates can be hydrolyzed under reflux with hydrazine hydrate (propan-2-ol, 3–4 hours) to generate thiol groups, which are critical for further functionalization .
- Key Steps :
- Condensation of 4-isopropylphenylhydrazine with ethyl 3-ethyl-3-oxopropanoate.
- Cyclization under microwave irradiation (120°C, 20 min).
- Acidic hydrolysis of ester groups to yield the propanoic acid moiety.
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted | 120°C, 20 min, solvent-free | 78–85 | |
| Conventional reflux | Propan-2-ol, 4 hours | 62–70 |
Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?
Methodological Answer:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data. SHELX programs are robust for small-molecule structures, handling twinning and high-resolution data .
- Spectroscopy :
- NMR : Analyze H and C peaks for triazole protons (δ 8.1–8.3 ppm) and propanoic acid carbonyl (δ 170–175 ppm).
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and triazole C=N (1540–1600 cm).
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
Methodological Answer:
- Antimicrobial testing : Use broth microdilution (CLSI guidelines) to determine MIC/MBC against Pseudomonas aeruginosa or Staphylococcus aureus. Substituents like thioether groups enhance activity .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety margins.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
Q. Table 2: Substituent Effects on Antimicrobial Activity
| Substituent (R) | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl | 31.25 | 62.5 | |
| Morpholine | 125 | 250 |
Q. How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Replicate assays : Ensure consistency in bacterial strain viability and culture conditions.
- Check purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >0.1% can skew results .
- Cation effects : In salts, sodium vs. potassium counterions may alter solubility and activity (e.g., potassium salts show 6.32% higher actoprotective activity than sodium) .
Q. What are best practices for refining crystal structures using SHELXL?
Methodological Answer:
Q. Table 3: SHELXL Refinement Parameters
| Parameter | Value | Reference |
|---|---|---|
| R (all data) | <0.05 | |
| CCDC deposition | Required |
Q. How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
Q. What strategies ensure purity of intermediates during synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
